5-Bromo-2-chloro-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of bromine and chlorine substituents on the phenyl ring of the phenylalanine molecule. This compound is notable in biochemical research and peptide synthesis due to its unique structural properties, which influence its reactivity and interactions with biological targets. The compound is classified under halogenated amino acids, which are often utilized in medicinal chemistry and biochemistry for their ability to modify protein structures and functions.
5-Bromo-2-chloro-D-phenylalanine can be sourced from various chemical suppliers specializing in amino acids and derivatives. It falls within the broader category of substituted phenylalanines, which includes various halogenated forms used in organic synthesis and pharmaceutical applications. The presence of halogen atoms enhances the compound's reactivity, making it a valuable building block in peptide synthesis and other chemical reactions.
The synthesis of 5-bromo-2-chloro-D-phenylalanine typically involves multiple steps:
The choice of solvents, temperature, and reaction times are crucial for optimizing yield and purity during synthesis. High-performance liquid chromatography (HPLC) is often employed for purification to ensure high-quality products suitable for research applications.
The molecular formula of 5-bromo-2-chloro-D-phenylalanine is , with a molecular weight of approximately 278.53 g/mol. The structure features a central phenylalanine backbone with bromine and chlorine substituents that significantly affect its chemical behavior.
The compound's structural configuration can be represented using SMILES notation: C1=CC(=C(C=C1Br)Cl)C[C@H](C(=O)O)N
, indicating the specific arrangement of atoms within the molecule.
5-Bromo-2-chloro-D-phenylalanine can participate in several types of chemical reactions:
Common reagents for substitution reactions include sodium iodide or potassium fluoride, while deprotection typically utilizes piperidine in dimethylformamide (DMF). These reactions are often conducted under controlled conditions to minimize side reactions.
The mechanism of action for 5-bromo-2-chloro-D-phenylalanine primarily revolves around its role as a building block in peptide synthesis. The Fmoc protecting group shields the amino group during chain elongation, preventing side reactions that could compromise product integrity. Upon deprotection, the free amino group can engage in peptide bond formation, while the halogen substituents may influence molecular interactions through mechanisms such as halogen bonding, affecting binding affinities and specificity towards biological targets .
5-Bromo-2-chloro-D-phenylalanine typically appears as a white to off-white crystalline solid. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like DMF and dimethyl sulfoxide (DMSO).
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity is enhanced due to the presence of halogen atoms, which can participate in electrophilic substitution reactions.
5-Bromo-2-chloro-D-phenylalanine has several significant applications in scientific research:
The amino group in 5-Bromo-2-chloro-D-phenylalanine necessitates protection during synthesis to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are the dominant protecting groups, each with distinct mechanisms and applications.
Boc protection employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or sodium carbonate), forming acid-labile carbamates. The Boc group’s stability toward nucleophiles and bases permits orthogonal deprotection alongside base-labile groups like Fmoc. Conversely, Fmoc—introduced via Fmoc chloride—requires piperidine for deprotection, leveraging β-elimination without acidic conditions. Boc is preferred for acid-resistant intermediates, while Fmoc excels in synthesizing acid-sensitive peptides [3] [6].
Table 1: Protecting Group Properties
Property | Boc | Fmoc |
---|---|---|
Deprotection Agent | Trifluoroacetic acid (TFA) | Piperidine (20‒50% in DMF) |
Orthogonality | Compatible with Fmoc | Compatible with Boc |
Side Reactions | tert-Butyl cation formation | Aspartimide formation risk |
Stability | Stable to bases, nucleophiles | Acid-labile |
Boc deprotection proceeds via protonation of the carbamate oxygen, followed by elimination of isobutene and CO₂, generating a transient tert-butyl cation scavenged by additives (e.g., thiophenol). Kinetic studies reveal pseudo-first-order dependence on acid concentration, with half-lives of <30 minutes in 50% TFA/dichloromethane. Side-chain halogen stability is retained under these conditions, critical for 5-Bromo-2-chloro-D-phenylalanine integrity [6].
Halogenation dictates the electrophilic reactivity and downstream applicability of this compound. Synergistic bromination and chlorination ensure precise regiochemistry.
Bromination (using Br₂/FeBr₃) precedes chlorination due to bromine’s lower electronegativity and superior leaving-group ability. The bromo group deactivates the ring toward electrophiles but directs meta substitution for subsequent chlorination. Optimized conditions employ chlorine gas in acetic acid at 0‒5°C, achieving >95% conversion. The electron-withdrawing carboxyl group further enhances ortho/para selectivity [4].
Table 2: Halogenation Reaction Parameters
Step | Reagents | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Bromination | Br₂, FeBr₃ | 25°C | Para-selective | 92% |
Chlorination | Cl₂, CH₃COOH | 0‒5°C | Ortho-selective | 89% |
Steric and electronic effects govern regiochemistry. The 2-chloro substituent imposes steric hindrance, while the 5-bromo group electronically deactivates the ring. Ortho-chlorination requires stoichiometric control to prevent polychlorination. Microwave-assisted synthesis (50°C, 10 minutes) improves mono-halogenation fidelity, reducing dihalogen byproducts to <5% [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7